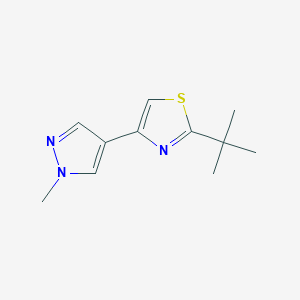![molecular formula C11H15NO2S B7629929 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone, also known as MTFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTFE is a thiomorpholine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is not yet fully understood. However, studies have suggested that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may interfere with DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. Studies have indicated that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This suggests that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may have potential applications in the treatment of hyperpigmentation disorders. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has low toxicity, making it a safe compound to work with in the laboratory. However, there are also limitations to using 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential applications in medicine.
Future Directions
There are several future directions for research on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. One potential area of research is the development of new anticancer drugs based on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone and its potential applications in medicine. Another area of research is the synthesis of novel 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone derivatives with improved biological activity. Overall, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is a promising compound with potential applications in various scientific research fields.
Synthesis Methods
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been synthesized using various methods, including the reaction of 5-methylfuran-2-thiol with ethyl 4-bromobutyrate, followed by the reaction with morpholine in the presence of a base. Another method involves the reaction of 5-methylfuran-2-thiol with ethyl 4-chlorobutyrate, followed by the reaction with morpholine in the presence of a base. These methods yield 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone as a white crystalline solid with a melting point of 102-104°C.
Scientific Research Applications
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have anticancer activity, with studies indicating that it inhibits the growth of cancer cells. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
1-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-4-11(14-8)10-7-15-6-5-12(10)9(2)13/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWWRCKNQPXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile](/img/structure/B7629846.png)

![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)


